molecular formula C2H6Cl2NP B1345629 Dimethylphosphoramidous dichloride CAS No. 683-85-2

Dimethylphosphoramidous dichloride

Cat. No.: B1345629
CAS No.: 683-85-2
M. Wt: 145.95 g/mol
InChI Key: XPWWDZRSNFSLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless to pale yellow liquid that is moisture-sensitive and reacts with water . This compound is used in various chemical syntheses and has applications in different scientific fields.

Biochemical Analysis

Biochemical Properties

Dichloro(dimethylamino)phosphine plays a significant role in biochemical reactions, particularly in the synthesis of organophosphorus compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of N,N-dimethylamidotetrachlorophosphorane and O-propylchloroformimino-N,N-dimethylamidochlorophosphate . These interactions often involve the formation of covalent bonds with the amino groups of proteins, leading to modifications in their structure and function.

Cellular Effects

Dichloro(dimethylamino)phosphine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modify the activity of enzymes involved in these pathways, leading to changes in cellular responses. For example, it may inhibit or activate specific enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of dichloro(dimethylamino)phosphine involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. This binding often involves the formation of covalent bonds with the active sites of enzymes, resulting in changes in their catalytic activity. Additionally, dichloro(dimethylamino)phosphine can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dichloro(dimethylamino)phosphine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that dichloro(dimethylamino)phosphine is sensitive to moisture and should be stored in a dry and well-ventilated place to maintain its stability . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of dichloro(dimethylamino)phosphine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of metabolic pathways . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Dichloro(dimethylamino)phosphine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect the levels of metabolites and the overall metabolic flux within the cell. For example, the compound may participate in the synthesis of organophosphorus compounds, influencing the activity of enzymes involved in these pathways . These interactions can lead to changes in the concentration of key metabolites and alterations in cellular metabolism.

Transport and Distribution

Within cells and tissues, dichloro(dimethylamino)phosphine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For instance, dichloro(dimethylamino)phosphine may bind to proteins involved in intracellular transport, facilitating its movement to target sites within the cell .

Subcellular Localization

The subcellular localization of dichloro(dimethylamino)phosphine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular function. For example, dichloro(dimethylamino)phosphine may be localized to the nucleus, where it interacts with transcription factors and influences gene expression . This localization is crucial for its role in regulating cellular processes and metabolic pathways.

Preparation Methods

Dimethylphosphoramidous dichloride can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels.

Chemical Reactions Analysis

Dimethylphosphoramidous dichloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethylphosphoramidous dichloride has several scientific research applications:

Comparison with Similar Compounds

Dimethylphosphoramidous dichloride can be compared with other similar phosphorus-containing compounds, such as:

  • Dichlorophosphanyl dimethylamine
  • Dimethylaminodichlorophosphine
  • This compound

These compounds share similar chemical properties and reactivity but may differ in their specific applications and synthesis methods . This compound is unique due to its specific molecular structure and the types of reactions it undergoes.

Properties

IUPAC Name

N-dichlorophosphanyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6Cl2NP/c1-5(2)6(3)4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWWDZRSNFSLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl2NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218455
Record name N,N-Dimethylphosphoramidous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683-85-2
Record name Phosphoramidous dichloride, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylphosphoramidous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylphosphoramidous dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylphosphoramidous dichloride
Reactant of Route 2
Reactant of Route 2
Dimethylphosphoramidous dichloride
Reactant of Route 3
Reactant of Route 3
Dimethylphosphoramidous dichloride
Reactant of Route 4
Dimethylphosphoramidous dichloride
Reactant of Route 5
Dimethylphosphoramidous dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.